3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride
Overview
Description
3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride is a chemical compound with the molecular formula C7H16ClN3O. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, an ethyl group, and a pyrrolidine ring.
Mechanism of Action
Preparation Methods
The synthesis of 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of N-ethylpyrrolidine with a suitable amine source under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to optimize efficiency and scalability .
Chemical Reactions Analysis
3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions where the amino group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into its constituent parts
Scientific Research Applications
3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of biological processes and pathways, particularly in the context of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes
Comparison with Similar Compounds
3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride can be compared with other similar compounds, such as:
3-amino-N-methylpyrrolidine-1-carboxamide hydrochloride: This compound has a similar structure but with a methyl group instead of an ethyl group, leading to different chemical properties and reactivity.
3-amino-N-propylpyrrolidine-1-carboxamide hydrochloride: The presence of a propyl group in this compound results in variations in its chemical behavior and applications.
3-amino-N-isopropylpyrrolidine-1-carboxamide hydrochloride: The isopropyl group in this compound introduces steric hindrance, affecting its reactivity and interactions with other molecules
Biological Activity
3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride is a pyrrolidine derivative with significant potential in medicinal chemistry due to its diverse biological activities. This compound, characterized by its amino and carboxamide functional groups, has been the subject of various studies aimed at understanding its pharmacological effects and mechanisms of action.
- Molecular Formula : C₇H₁₆ClN₃O
- Molecular Weight : Approximately 193.68 g/mol
- IUPAC Name : this compound
The structure of this compound allows for various interactions within biological systems, making it a valuable building block in organic synthesis and pharmaceutical research.
Biological Activities
Research has shown that pyrrolidine derivatives, including this compound, exhibit a range of biological activities:
- Antioxidant Properties : The compound has been shown to reduce oxidative stress in cellular models.
- Anti-inflammatory Effects : It modulates inflammatory pathways, potentially useful in treating inflammatory diseases.
- Antibacterial and Antifungal Activities : Studies indicate effectiveness against various bacterial and fungal strains.
- Neuropharmacological Effects : It may influence neurotransmitter systems, suggesting potential applications in neurodegenerative diseases .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. These interactions often involve enzyme inhibition or modulation of receptor activity, which can lead to downstream effects on cellular signaling pathways.
Target Interactions
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit key enzymes involved in metabolic processes.
- Receptor Modulation : It may act as a modulator for neurotransmitter receptors, influencing synaptic transmission and plasticity.
Case Studies
Several studies have documented the effects of this compound on various biological systems:
- Cell Culture Studies : In vitro studies demonstrated that the compound reduced pro-inflammatory cytokine production in macrophages, suggesting its potential for treating inflammatory conditions.
- Animal Models : In vivo experiments indicated that administration of the compound resulted in improved outcomes in models of oxidative stress-related disorders.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with related pyrrolidine derivatives:
Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity |
---|---|---|---|
This compound | High | Moderate | High |
(3S)-3-amino-N-ethylpyrrolidine-1-carboxamide dihydrochloride | Moderate | High | Moderate |
N-Methylpyrrolidine | Low | Low | High |
This table highlights how structural variations influence the biological activity of pyrrolidine compounds.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Direct Amination : Reacting ethyl pyrrolidine with appropriate amine sources.
- Carboxylation Reactions : Utilizing carboxylic acid derivatives to introduce the carboxamide group.
These methods are crucial for producing the compound in sufficient quantities for biological testing and application .
Properties
IUPAC Name |
3-amino-N-ethylpyrrolidine-1-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O.ClH/c1-2-9-7(11)10-4-3-6(8)5-10;/h6H,2-5,8H2,1H3,(H,9,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEJDUONMUMJIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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